Lipophilicity and Predicted Membrane Penetration vs. Unsubstituted Benzimidazole
The compound exhibits substantially higher predicted lipophilicity than the unsubstituted benzimidazole core. The calculated logP is 6.29 and logD (pH 7.4) is 6.27, compared with benzimidazole (logP ~1.3), representing a ~5 log-unit increase in partition coefficient . This difference is attributable to the combined effect of the naphthalene and dimethoxyphenyl substituents. The aqueous solubility estimate (logSw = -6.88) and low polar surface area (24.88 Ų) further indicate a compound biased toward membrane partitioning rather than aqueous solubility, a profile that may be advantageous for intracellular target engagement but requires careful solubility management in assay design .
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 6.29 |
| Comparator Or Baseline | Benzimidazole (unsubstituted), logP ≈ 1.3 |
| Quantified Difference | Δ logP ≈ +5.0 (target compound is ~100,000-fold more lipophilic) |
| Conditions | Computational prediction (ChemDiv-provided data); comparator value from literature consensus |
Why This Matters
The >100,000-fold higher lipophilicity relative to unsubstituted benzimidazole directly impacts membrane permeability, protein binding, and assay compatibility, making the compound unsuitable for aqueous-only screening protocols but potentially valuable for cell-based assays targeting intracellular compartments.
